Product packaging for Dalfopristin (mesylate)(Cat. No.:)

Dalfopristin (mesylate)

Cat. No.: B1150321
M. Wt: 787
InChI Key: ZUBXFMSQBHKVNC-IXKGIWIJSA-N
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Description

Historical Context of Streptogramin Antibiotics Discovery and Development

The history of streptogramins is rooted in the "golden era" of antibiotic discovery (1940s-1960s), a period that yielded most of the antibiotic classes used today. reactgroup.org Streptogramins are naturally produced by soil bacteria of the genus Streptomyces. pasteur.fr Virginiamycin was first identified in 1952, isolated from Streptomyces virginiae. nih.govwikipedia.org Shortly after, pristinamycin (B1678112) was discovered, derived from the bacterium Streptomyces pristinaespiralis. wikipedia.org

These natural antibiotics are unique in that they are composed of two structurally distinct and chemically unrelated molecules: group A streptogramins (polyunsaturated macrolactones) and group B streptogramins (cyclic hexadepsipeptides). nih.govresearchgate.net For instance, pristinamycin is a mixture of pristinamycin IIA (group A) and pristinamycin IA (group B). wikipedia.org While each component alone typically exhibits only moderate bacteriostatic activity (inhibiting bacterial growth), their combination results in a powerful synergistic and often bactericidal (killing bacteria) effect. wikipedia.org This synergy, which can be up to 100 times more potent than the individual components, occurs because both molecules bind to different sites on the 50S subunit of the bacterial ribosome, effectively halting protein synthesis. wikipedia.orgwikipedia.org

Despite their potential, the clinical use of early natural streptogramins like pristinamycin was hampered by limitations such as poor water solubility, which prevented the development of an intravenous formulation for treating severe infections. wikipedia.org This challenge spurred further research, leading to the development of semi-synthetic derivatives with improved properties. pasteur.frwikipedia.org

Dalfopristin (B1669780) (mesylate) as a Semi-Synthetic Antimicrobial Agent

Dalfopristin is a semi-synthetic streptogramin antibiotic derived from a natural group A component. wikipedia.orgcapes.gov.br Specifically, it is an analogue of ostreogrycin A, also known as pristinamycin IIA or virginiamycin M. wikipedia.orgnewdrugapprovals.orgagscientific.com The synthesis of dalfopristin involves a stereoselective Michael-type addition of 2-diethylaminoethanethiol to the dehydroproline ring of pristinamycin IIA, followed by oxidation of the resulting sulfur derivative to a sulfone. wikipedia.orgnewdrugapprovals.org This chemical modification creates a more hydrophobic compound that contains a readily ionizable group, allowing for the formation of salts like dalfopristin mesylate to improve its formulation characteristics. newdrugapprovals.orgagscientific.com

In clinical practice, dalfopristin is not used alone. It is combined with quinupristin (B39894), a semi-synthetic derivative of the group B streptogramin pristinamycin IA. wikipedia.orgwikipedia.org This combination, marketed as Synercid®, consists of 70% dalfopristin and 30% quinupristin by weight. wikipedia.orgnewdrugapprovals.org This formulation leverages the inherent synergistic nature of streptogramin A and B components.

The mechanism of action involves a dual blockade of bacterial protein synthesis at the ribosomal level. scielo.org Dalfopristin binds to the peptidyl transferase center of the 50S ribosomal subunit, inhibiting the early phase of protein synthesis. patsnap.comnih.govfda.gov This initial binding induces a conformational change in the ribosome that significantly increases its affinity for quinupristin. wikipedia.org Quinupristin then binds to a nearby site, inhibiting the late phase of protein synthesis by blocking the extrusion of newly formed peptide chains. wikipedia.orgnih.gov The formation of this stable drug-ribosome complex leads to the potent, synergistic, and often bactericidal activity of the combination. wikipedia.orghpra.ie This mode of action is distinct from other antibiotic classes like beta-lactams, glycopeptides, and quinolones, meaning there is no inherent cross-resistance. fda.gov

Role of Dalfopristin (mesylate) in Combating Antimicrobial Resistance in Gram-Positive Pathogens

The combination of quinupristin/dalfopristin emerged as a critical therapeutic tool in an era of increasing antimicrobial resistance among Gram-positive pathogens. scielo.br Its development provided a new line of defense against multi-drug resistant organisms, particularly for severe or life-threatening infections with limited alternative treatment options. scielo.orgreliasmedia.com

Activity against Vancomycin-Resistant Enterococcus faecium (VREF)

One of the primary indications for quinupristin/dalfopristin is the treatment of serious infections caused by vancomycin-resistant Enterococcus faecium (VREF). reliasmedia.comnih.govoup.com The rise of VREF created a significant clinical challenge, as these strains are often resistant to numerous other antibiotics. oup.com Quinupristin/dalfopristin demonstrated consistent in vitro activity against VREF, with studies showing it could inhibit the vast majority of clinical isolates. nih.govoup.comasm.org A large surveillance study in the United States and Canada confirmed its potent activity, with over 90% of E. faecium isolates found to be susceptible. nih.gov It is important to note that the combination is effective against E. faecium but not Enterococcus faecalis. nih.govdrugbank.com

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Quinupristin/dalfopristin is bactericidal against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). fda.govreliasmedia.com This makes it a valuable option for treating infections caused by MRSA, a common and often difficult-to-treat pathogen. oup.com Its efficacy extends to MRSA isolates that exhibit reduced susceptibility to vancomycin (B549263). oup.com In vitro studies have consistently reported low MIC90 values (the concentration required to inhibit 90% of isolates) for MRSA, typically around 1.0 mg/L. oup.com Furthermore, research has shown that quinupristin/dalfopristin is one of the most active antibiotics against intracellular S. aureus, a factor that can contribute to persistent or recurrent infections. ucl.ac.beresearchgate.net

Spectrum of Activity

Beyond VREF and MRSA, the quinupristin/dalfopristin combination is active against a broad range of other Gram-positive pathogens. nih.govnih.gov This includes:

Coagulase-negative staphylococci scielo.org

Streptococcus pneumoniae , including strains resistant to penicillin reliasmedia.comdrugfuture.com

Streptococcus pyogenes fda.gov

The following tables summarize research findings on the in vitro activity of quinupristin/dalfopristin against key Gram-positive pathogens.

Table 1: In Vitro Activity of Quinupristin/Dalfopristin Against Enterococcus faecium Data extracted from multiple clinical studies.

OrganismResistance ProfileNumber of IsolatesMIC90 (μg/mL)Susceptibility RateSource(s)
E. faeciumVancomycin-Resistant (VREF)3961.065.6% (Overall Response) nih.gov
E. faeciumVancomycin-Resistant (VREF)875≤2.095.1% asm.org
E. faeciumGeneral Clinical IsolatesNot SpecifiedNot Specified>90% nih.gov

Table 2: In Vitro Activity of Quinupristin/Dalfopristin Against Staphylococcus aureus Data extracted from multiple clinical studies.

OrganismResistance ProfileNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility RateSource(s)
S. aureusMethicillin-Resistant (MRSA)90Not Specified1.0>99% oup.com
S. aureusMethicillin-Susceptible (MSSA) & MRSANot SpecifiedNot SpecifiedNot SpecifiedBactericidal Activity fda.govreliasmedia.com
S. aureusExtracellular & IntracellularMultiple StrainsNot SpecifiedNot SpecifiedHigh Activity ucl.ac.beresearchgate.net

Resistance to quinupristin/dalfopristin, though uncommon, can occur through mechanisms such as enzymatic inactivation or modifications to the ribosomal target site. wikipedia.orgoup.com However, its unique synergistic action and distinct target from other antibiotic classes have secured its role as a vital agent in the management of severe, multi-drug resistant Gram-positive infections. nih.govoup.com

Properties

Molecular Formula

C34H51N4O9S · CH3SO3

Molecular Weight

787

InChI Key

ZUBXFMSQBHKVNC-IXKGIWIJSA-N

Appearance

Assay:≥98%A solid

Synonyms

(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone, mon

Origin of Product

United States

Molecular and Biochemical Mechanism of Action of Dalfopristin

Interaction with the Bacterial Ribosome

Dalfopristin's interaction with the bacterial ribosome is a critical aspect of its mechanism of action. It binds to the 50S ribosomal subunit, leading to a cascade of events that ultimately halt protein synthesis. patsnap.comwikipedia.org

Dalfopristin (B1669780) binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. patsnap.comresearchgate.net This strategic location allows it to interfere with the positioning of transfer RNA (tRNA) molecules in both the A- (aminoacyl) and P- (peptidyl) sites. researchgate.netnih.gov The binding of dalfopristin can be hindered if the P-site is already occupied by a tRNA molecule, particularly one with a growing polypeptide chain. researchgate.netnih.gov

The binding pocket for dalfopristin is situated within the peptidyl transferase center of the 50S subunit. etsu.edu It partially overlaps with the binding sites of other antibiotics, such as chloramphenicol. researchgate.netresearchgate.net This positioning is crucial for its inhibitory activity, as it directly impacts the access and proper alignment of tRNA substrates necessary for peptide bond formation. researchgate.netnih.gov

The binding of dalfopristin to the 50S ribosomal subunit induces a significant conformational change in the ribosome. wikipedia.org This alteration is a key feature of its mechanism, particularly in its synergistic action with quinupristin (B39894), a streptogramin B antibiotic. patsnap.comwikipedia.org The dalfopristin-induced conformational shift enhances the binding affinity of quinupristin to its own site on the ribosome, leading to a stable drug-ribosome complex. patsnap.comwikipedia.org A notable conformational transition occurs within the peptidyl transferase center upon dalfopristin binding, leading to a stable but non-productive state. researchgate.netnih.govnih.gov

Specific nucleotides within the 23S rRNA of the 50S subunit play a crucial role in the binding of dalfopristin. The universally conserved nucleotide U2585 undergoes a significant conformational change upon dalfopristin binding, shifting to a stable, non-productive orientation. researchgate.netnih.govnih.gov This alteration of U2585 is considered a major contributor to the bactericidal activity of streptogramins. nih.gov Additionally, nucleotide A2062 is involved in the binding and synergistic interaction between dalfopristin and quinupristin. researchgate.netnih.govnih.gov Other nucleotides that contribute to the binding of dalfopristin include G2058, A2059, A2439, G2505, and U2506. researchgate.net

Inhibition of Bacterial Protein Synthesis

By binding to the 50S ribosomal subunit and inducing conformational changes, dalfopristin effectively inhibits bacterial protein synthesis. drugbank.comyoutube.com It specifically targets the elongation phase of this process. patsnap.com

Dalfopristin's presence at the peptidyl transferase center directly obstructs the formation of peptide bonds, the fundamental links in a protein chain. patsnap.com By interfering with the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, dalfopristin prevents the catalytic activity required for peptide bond synthesis. researchgate.netnih.gov This disruption effectively halts the elongation of the nascent polypeptide chain, leading to the cessation of protein production and ultimately bacterial cell death. wikipedia.org

Prevention of Aminoacyl-tRNA Positioning at the Peptidyl Transferase Center (PTC)

Dalfopristin binds directly within the peptidyl transferase center (PTC) on the 50S ribosomal subunit. patsnap.comnih.govnih.gov This binding site physically obstructs the proper positioning of aminoacyl-tRNA (aa-tRNA) at the acceptor site (A-site) and also affects the donor site (P-site). nih.govnih.govresearchgate.net By interfering with the binding of the aa-tRNA, dalfopristin effectively prevents the incoming amino acid from being correctly accommodated in the catalytic center of the ribosome. patsnap.combiorxiv.org This direct interference with substrate binding is a primary mechanism by which dalfopristin halts protein synthesis. nih.gov

Inhibition of Elongation Phase of Protein Synthesis

The prevention of aa-tRNA binding at the PTC directly leads to the inhibition of the elongation phase of protein synthesis. patsnap.com Dalfopristin's binding inhibits the peptidyl transferase reaction, the fundamental step of peptide bond formation. drugbank.comwikipedia.org This action stops the nascent peptide chain from growing, effectively arresting protein production. patsnap.com Dalfopristin is considered an inhibitor of the early phase of protein synthesis. drugbank.comdrugbank.com The stable perturbation of the PTC's conformation induced by dalfopristin binding contributes to a prolonged inhibitory effect. nih.gov

Synergistic Molecular Mechanisms with Quinupristin

Individually, dalfopristin and quinupristin are typically bacteriostatic, but when used together, they exhibit a potent, synergistic bactericidal activity. nih.govwikipedia.orgoup.com This synergy is the result of cooperative binding and a combined assault on ribosomal function. patsnap.comwikipedia.org

Enhancement of Quinupristin Binding Affinity by Dalfopristin

The binding of dalfopristin to the 50S ribosomal subunit induces a significant conformational change in the ribosome. drugbank.comwikipedia.orgwikipedia.org This altered conformation creates a high-affinity binding site for quinupristin. patsnap.com The initial binding of dalfopristin enhances the binding of quinupristin by a factor of approximately 100. researchgate.netdrugbank.comwikipedia.org This cooperative binding is a cornerstone of their synergistic action, leading to the formation of a stable ternary drug-ribosome complex. wikipedia.org

Structural Basis of Synergistic Ribosomal Interactions (e.g., X-ray Crystallography Studies)

X-ray crystallography studies of the 50S ribosomal subunit in complex with both dalfopristin and quinupristin have provided a detailed structural basis for their synergy. nih.govnih.gov These studies reveal that dalfopristin and quinupristin bind to adjacent sites in the core of the subunit. nih.govnih.gov The synergistic effect is derived from direct hydrophobic interactions between the two drug molecules and through shared contacts with a single ribosomal RNA nucleotide, A2062. nih.govnih.gov

Furthermore, the binding of both streptogramins induces a significant conformational transition in the universally conserved nucleotide U2585 within the PTC. nih.gov This leads to a stable, non-productive orientation of U2585, which is believed to be a major contributor to the bactericidal activity of the combination. nih.gov

ComponentBinding SiteKey InteractionsConsequence
Dalfopristin Peptidyl Transferase Center (PTC)Interferes with A- and P-site tRNA occupationInhibits peptide bond formation
Quinupristin Ribosomal Exit TunnelBlocks nascent peptide pathPrevents protein elongation
Synergy Adjacent sitesDirect drug-drug interaction; Shared contact with rRNA nucleotide A2062; Induces conformational change in U2585Stable drug-ribosome complex; Enhanced binding affinity; Bactericidal activity

Independent Nature of Synergistic Antimicrobial Activity from Translation Effects

Research suggests that the synergistic antimicrobial activity of streptogramins like the dalfopristin-quinupristin combination can occur independently of their effects on translation. nih.govresearchgate.net While both compounds are potent inhibitors of protein synthesis, their combined bactericidal effect may not be solely due to the shutdown of this process. nih.gov The profound and stable conformational changes induced in the ribosome, particularly the distortion of the PTC involving nucleotide U2585, may be the primary reason for the bactericidal activity and the prolonged post-antibiotic effect. nih.gov This suggests that the synergy creates a ribosomal state that is not just inactive but lethal to the bacterial cell through mechanisms beyond simple translation inhibition. nih.govnih.gov

Molecular Basis of Antimicrobial Resistance to Dalfopristin

Enzymatic Modification of Dalfopristin (B1669780)

The primary mechanism of enzymatic modification leading to dalfopristin resistance is the acetylation of the drug molecule, a process catalyzed by specific enzymes that render the antibiotic incapable of binding to its ribosomal target. wikipedia.orgpatsnap.com

Virginiamycin acetyltransferases (Vat) are a key family of enzymes responsible for conferring resistance to streptogramin A antibiotics, including dalfopristin. nih.govwindows.net These enzymes, such as VatD, inactivate dalfopristin by catalyzing the transfer of an acetyl group from acetyl-coenzyme A to the drug molecule. nih.govnih.govmcmaster.ca This modification prevents dalfopristin from binding to the peptidyl transferase center on the 50S ribosomal subunit. nih.gov The presence of genes encoding these acetyltransferases, such as vatA, vatB, and vatC in staphylococci, is a significant factor in the development of resistance. nih.gov The dissemination of these genes threatens the clinical utility of dalfopristin-containing combination therapies. nih.gov

The inactivation of dalfopristin by virginiamycin acetyltransferases follows a specific biochemical pathway. The enzyme VatD binds to dalfopristin in a conformation similar to that of other streptogramin A antibiotics like virginiamycin M1. nih.gov The inactivation process involves the transfer of an acetyl group from acetyl-coenzyme A to the sole hydroxyl group on the dalfopristin macrocycle. nih.govnih.gov This acetylation disrupts a critical hydrogen bond between the drug and the ribosome, specifically with nucleotide G2505, and creates steric hindrance, thereby preventing the antibiotic from binding to its target. nih.gov The imidazole (B134444) moiety of a conserved histidine residue (His-82) within the enzyme's active site plays a crucial role in catalyzing this acetyl transfer. nih.govnih.gov

Efflux Pump Mechanisms

Another significant mechanism of resistance to dalfopristin involves the active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps. patsnap.comoup.comnih.gov This process reduces the intracellular concentration of dalfopristin, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis.

Efflux of dalfopristin is often mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov The Lsa protein, for instance, is an ABC homologue found in Enterococcus faecalis that is required for the intrinsic resistance of this species to dalfopristin and clindamycin. nih.govnih.govmcmaster.ca Disruption of the gene encoding Lsa leads to a significant decrease in the minimum inhibitory concentrations (MICs) of dalfopristin. nih.gov While the MsrC protein is also an ABC transporter found in Enterococcus faecium, it primarily confers resistance to streptogramin B antibiotics and has less of an impact on dalfopristin susceptibility. oup.commdpi.com

The genetic basis for efflux-mediated resistance to dalfopristin is often linked to the presence of specific resistance genes. The lsa gene, which is intrinsic to Enterococcus faecalis, is a prime example. nih.govmdpi.com This gene encodes the Lsa protein, an ABC transporter responsible for the efflux of dalfopristin. nih.govnih.gov The lsa gene family includes variants such as lsa(C) and lsa(E), which have been identified in various bacterial species and are associated with resistance to lincosamides, streptogramin A, and pleuromutilins. oup.comfrontiersin.org The presence of the lsa gene has been detected in a high percentage of multidrug-resistant enterococcal isolates with resistance to quinupristin (B39894)/dalfopristin. mdpi.com

Ribosomal Target Site Modifications

Alterations in the ribosomal target site represent a third mechanism of resistance to streptogramin antibiotics. patsnap.comoup.comnih.gov However, for dalfopristin, this is less common than enzymatic inactivation or efflux. Dalfopristin binds to the peptidyl transferase center of the 50S ribosomal subunit. patsnap.comnih.govresearchgate.net Resistance can arise from modifications to the 23S rRNA or ribosomal proteins that reduce the binding affinity of the drug. oup.com For instance, mutations in the 23S rRNA, such as at nucleotide A2062, can affect the binding of both streptogramin A and B components. nih.govresearchgate.net Additionally, mutations in ribosomal proteins, such as L22, have been shown to confer resistance to the quinupristin-dalfopristin combination in Staphylococcus aureus by disrupting the synergistic binding of the two components. oup.comnih.gov

Cross-Resistance Profiles to Related Antibiotics

The mechanisms conferring resistance to dalfopristin often extend to other classes of antibiotics that share similar binding sites on the ribosome, resulting in predictable cross-resistance patterns.

The most well-characterized cross-resistance profile involving dalfopristin is the MLSB phenotype. nih.govnih.gov This resistance is typically conferred by the erm-mediated methylation of the 23S rRNA. nih.govtaylorandfrancis.com This single modification results in reduced susceptibility to macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and streptogramin B antibiotics (e.g., quinupristin). nih.govnih.gov Consequently, strains exhibiting the MLSB phenotype are also resistant to the synergistic action of the quinupristin-dalfopristin combination. nih.govucl.ac.be

The expression of MLSB resistance can be either constitutive (cMLSB) or inducible (iMLSB). frontiersin.orgnih.gov In strains with the cMLSB phenotype, the methylase is continuously produced, leading to resistance to all MLSB antibiotics. nih.gov In contrast, strains with the iMLSB phenotype require an inducer, typically a 14- or 15-membered macrolide, to stimulate the production of the methylase and subsequent resistance. frontiersin.orgnih.gov The bactericidal activity of quinupristin-dalfopristin can be compromised in strains expressing constitutive MLSB resistance. nih.govnih.gov

In vitro studies have elucidated several mechanisms that can lead to reduced susceptibility or outright resistance to dalfopristin. Serial passage of susceptible bacterial strains in the presence of sub-inhibitory concentrations of quinupristin-dalfopristin can select for resistant mutants. These laboratory-generated resistant strains often harbor the same types of ribosomal modifications observed in clinical isolates, including mutations in the 23S rRNA and ribosomal proteins L4 and L22. nih.gov

For example, in vitro selection of Staphylococcus aureus with quinupristin-dalfopristin has resulted in mutants with insertions or deletions in the rplV gene encoding the L22 protein. nih.gov These mutations were shown to be directly responsible for the observed resistance. nih.gov It is important to note that while dalfopristin is a component of the synergistic quinupristin-dalfopristin combination, resistance development is often linked to alterations affecting the binding of both components or their cooperative interaction. nih.gov The frequency of in vitro resistance development can be influenced by the bacterial species and the specific selective pressures applied.

Pre Clinical Antimicrobial Activity and Spectrum of Dalfopristin in Combination

In vitro Bacteriostatic and Bactericidal Activity Assessment

The in vitro activity of quinupristin (B39894)/dalfopristin (B1669780) has been extensively evaluated through various methods to characterize its bacteriostatic and bactericidal properties against a range of bacterial pathogens.

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. For quinupristin/dalfopristin, MICs have been determined for a wide array of Gram-positive cocci, including multidrug-resistant strains.

Studies have consistently shown that quinupristin/dalfopristin has potent in vitro activity against many clinically important Gram-positive pathogens. aafp.org The MIC for 90% of isolates (MIC90) is often ≤ 1 mg/L for organisms such as Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov Notably, its activity against staphylococci is generally unaffected by resistance to methicillin or erythromycin. oup.comnih.gov Against vancomycin-resistant Enterococcus faecium (VREF), quinupristin/dalfopristin has demonstrated inhibitory activity, although it is generally not active against Enterococcus faecalis. aafp.orgnih.gov

Bacterial SpeciesResistance ProfileMIC Range (μg/mL)MIC90 (μg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)N/A0.25 - 1.0
Staphylococcus aureusMethicillin-Resistant (MRSA)N/A0.5 - 2.0
Coagulase-Negative StaphylococciOxacillin-ResistantN/A4.0
Enterococcus faeciumVancomycin-Resistant (VREF)0.125 - 1N/A
Streptococcus pneumoniaePenicillin-Susceptible & ResistantN/A0.25
Streptococcus pyogenesN/AN/A≤ 1.0

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While quinupristin/dalfopristin is generally considered bactericidal against susceptible organisms, its bactericidal activity can be variable, particularly against certain strains of Staphylococcus aureus and Enterococcus faecium. nih.govnih.gov

For S. aureus, the bactericidal activity of quinupristin/dalfopristin can be influenced by the macrolide-lincosamide-streptogramin B (MLSB) resistance phenotype. nih.gov Strains with constitutive MLSB resistance may not be killed by the drug, whereas clindamycin-susceptible isolates are typically killed. nih.gov Against vancomycin-resistant Enterococcus faecium, the MBCs of quinupristin/dalfopristin can be significantly higher than the MICs, indicating bacteriostatic rather than bactericidal activity against some isolates. nih.gov

Bacterial SpeciesResistance ProfileMBC Range (μg/mL)
Staphylococcus aureusClindamycin-SusceptibleBactericidal
Staphylococcus aureusClindamycin-Resistant (MLSB)Bacteriostatic
Enterococcus faeciumVancomycin-Resistant (VREF)0.25 - 64

Time-kill curve studies provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time. These studies have demonstrated that quinupristin/dalfopristin exhibits rapid bactericidal activity against susceptible strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.gov For susceptible S. aureus, a ≥3-log10 reduction in colony-forming units (CFU) can be observed within 2 to 6 hours, which is often more rapid than vancomycin (B549263). nih.gov

Against vancomycin-resistant Enterococcus faecium, time-kill studies have shown that quinupristin/dalfopristin is at least bacteriostatic. nih.govnih.gov The rate and extent of killing are correlated with the MIC and MBC values of the specific isolate. nih.gov For some VREF isolates, a >2 log reduction in viable count can be seen after 6 hours of exposure. nih.gov

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. Quinupristin/dalfopristin exhibits a prolonged PAE against many Gram-positive cocci, which is a pharmacodynamically favorable characteristic. oup.comnih.gov

Studies have reported PAEs of 2 to 8 hours for Staphylococcus aureus, and even longer for Streptococcus pneumoniae (7.5 to >9 hours) and Streptococcus pyogenes (>18 hours). nih.gov For vancomycin-susceptible Enterococcus faecium, the mean PAE can be as long as 8.5 hours, while for vancomycin-resistant strains, it is shorter, around 2.6 hours. nih.gov The duration of the PAE can be influenced by the bacterial species, its resistance phenotype, and the concentration of the drug. nih.gov

Spectrum of Activity Against Bacterial Pathogens (pre-clinical isolates)

Quinupristin/dalfopristin has a focused spectrum of activity, primarily targeting Gram-positive bacteria, including many strains that are resistant to other classes of antibiotics.

The combination of dalfopristin and quinupristin is highly active against a broad range of Gram-positive cocci.

Staphylococcus aureus (including MRSA): Quinupristin/dalfopristin is active against both methicillin-susceptible (S. aureus) and methicillin-resistant S. aureus (MRSA). oup.com The MIC90 for both is typically around 1.0 mg/L. oup.com Its activity is not significantly affected by resistance to oxacillin or quinolones. oup.comnih.gov However, bactericidal activity can be diminished against strains with constitutive MLSB resistance. nih.govoup.com

Coagulase-Negative Staphylococci (CoNS): The combination is also active against CoNS, including strains resistant to oxacillin and ciprofloxacin (B1669076), with a reported MIC90 of 4 mg/L for some resistant isolates. oup.com Resistance to quinupristin/dalfopristin among clinically significant CoNS species like Staphylococcus epidermidis and Staphylococcus haemolyticus has been reported to be low. nih.govoup.com

Enterococcus faecium (including VREF): A key feature of quinupristin/dalfopristin's spectrum is its activity against vancomycin-resistant Enterococcus faecium. nih.govnih.gov Most VREF isolates are susceptible to the inhibitory action of the drug. nih.govnih.gov However, it is generally not active against Enterococcus faecalis. aafp.orgresearchgate.net

Streptococcus pneumoniae: Quinupristin/dalfopristin demonstrates potent activity against S. pneumoniae, including strains that are resistant to penicillin and erythromycin. oup.comnih.gov A uniform mean MIC of 0.25 mg/L has been reported across various pneumococcal isolates. nih.gov

Streptococcus pyogenes: This organism is also highly susceptible to quinupristin/dalfopristin. nih.gov While most isolates are susceptible, some non-susceptible strains have been reported. nih.gov

Characterization of Intrinsic Resistance in Specific Bacterial Species (e.g., Enterococcus faecalis)

Enterococcus faecalis exhibits intrinsic resistance to the combination of quinupristin-dalfopristin, a characteristic that distinguishes it from the generally susceptible Enterococcus faecium. nih.govoup.com This inherent resistance is primarily attributed to the expression of the lsaA gene (lincosamide and streptogramin A resistance). nih.govfrontiersin.org The lsaA gene encodes for a protein, LsaA, which is an ATP-binding cassette (ABC) transporter, suggesting that the mechanism of resistance is an active drug efflux pump that removes the antibiotic from the bacterial cell. oup.comfrontiersin.orgnih.gov

Studies have demonstrated that the lsaA gene is consistently found in E. faecalis and is considered a species-specific characteristic. frontiersin.orgnih.gov The presence of a complete and functional lsaA gene results in high Minimum Inhibitory Concentrations (MICs) for quinupristin-dalfopristin, typically ranging from 4 to ≥32 μg/ml. nih.gov In contrast, isolates of E. faecalis that have mutations leading to a non-functional LsaA protein are found to be susceptible to the drug combination. frontiersin.org

The critical role of the lsaA gene in conferring resistance has been confirmed through genetic disruption studies. Disruption of this gene in a resistant E. faecalis strain led to a significant decrease in the MICs of dalfopristin and the quinupristin-dalfopristin combination, rendering the mutant strain susceptible. nih.gov

CompoundMIC (μg/ml) for Wild-Type E. faecalisMIC (μg/ml) for lsa-disrupted MutantFold Decrease in MIC
Quinupristin-Dalfopristin 320.75≥40
Dalfopristin 5124 to 864 to 128
Clindamycin 32 to 480.12 to 0.5≥64

This table presents data on the effect of lsa gene disruption on the Minimum Inhibitory Concentrations (MICs) of quinupristin-dalfopristin, dalfopristin, and clindamycin for Enterococcus faecalis. Data sourced from Singh et al. (2002) nih.gov.

Activity Against Select Gram-Negative and Intracellular Bacteria (in vitro studies)

While the primary spectrum of dalfopristin in combination with quinupristin is focused on Gram-positive organisms, it demonstrates in vitro activity against a select group of Gram-negative and intracellular bacteria. oup.com Susceptible Gram-negative species primarily include respiratory pathogens. nih.gov

Gram-Negative Bacteria:

Susceptible: In vitro studies have shown susceptibility for Moraxella catarrhalis, Legionella spp., Neisseria species, and Mycoplasma spp. oup.comoup.comnih.gov Haemophilus influenzae is considered moderately susceptible. oup.comnih.gov

Resistant: The combination is not active against Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp. nih.gov

Intracellular Bacteria: Dalfopristin, as part of the quinupristin-dalfopristin combination, has shown efficacy against intracellular pathogens. oup.com A notable study investigated its activity against non-typeable Haemophilus influenzae located within human alveolar epithelial cells. The results indicated that quinupristin-dalfopristin was one of the most potent antibiotics tested for eradicating these intracellular bacteria, demonstrating significantly higher bactericidal capacity compared to macrolides like clarithromycin and telithromycin. oup.com

Bacterial SpeciesTypeIn Vitro Susceptibility to Quinupristin-Dalfopristin
Moraxella catarrhalis Gram-NegativeSusceptible
Legionella spp. Gram-NegativeSusceptible
Neisseria species Gram-NegativeSusceptible
Mycoplasma spp. AtypicalSusceptible
Haemophilus influenzae Gram-NegativeModerately Susceptible
Enterobacteriaceae Gram-NegativeResistant
Pseudomonas aeruginosa Gram-NegativeResistant
Acinetobacter spp. Gram-NegativeResistant
Haemophilus influenzae IntracellularActive

This table summarizes the in vitro activity of quinupristin-dalfopristin against a selection of Gram-negative and intracellular bacteria. Data sourced from multiple studies oup.comoup.comnih.govoup.com.

Influence of Bacterial Resistance Phenotypes on Dalfopristin Activity

Impact of Constitutive vs. Inducible Macrolide Resistance

The activity of the dalfopristin-quinupristin combination is influenced by the type of macrolide-lincosamide-streptogramin B (MLSB) resistance present in the target organism. The combination has been shown to be active against strains of staphylococci that exhibit either constitutive or inducible erythromycin resistance. oup.com

MLSB resistance is often conferred by erm genes, which encode enzymes that modify the 23S rRNA target site. oup.com This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B compounds (like quinupristin). oup.com Because dalfopristin is a streptogramin A, it binds to a different site on the ribosome and is unaffected by this resistance mechanism. The combination, therefore, is expected to retain activity against MLSB-positive organisms. oup.com

However, studies in Enterococcus faecium with inducible MLSB resistance have revealed more complex interactions. In vitro, quinupristin-dalfopristin displayed similar bacteriostatic and bactericidal activities against both MLSB-susceptible and inducible MLSB-resistant strains. nih.gov Furthermore, induction of resistance with low concentrations of quinupristin increased the MIC of quinupristin itself but did not alter the MICs for dalfopristin or the combination product. nih.gov In contrast, in an in vivo rabbit endocarditis model, the efficacy of quinupristin-dalfopristin was significantly reduced against the inducible MLSB-resistant strains. nih.gov This discrepancy may be related to a reduced diffusion of dalfopristin into the cardiac vegetations compared to quinupristin, highlighting the importance of maintaining sufficient concentrations of dalfopristin at the infection site to ensure synergistic activity. nih.gov

Susceptibility of Multi-Drug Resistant Strains

A primary clinical application for dalfopristin, in combination with quinupristin, is the treatment of infections caused by multi-drug resistant (MDR) Gram-positive bacteria. aafp.orgresearchgate.net The combination generally retains potent activity against strains that have developed resistance to other antibiotic classes. oup.com

Key MDR pathogens susceptible to quinupristin-dalfopristin include:

Methicillin-resistant Staphylococcus aureus (MRSA) oup.comoup.comnih.gov

Methicillin-resistant coagulase-negative staphylococci , such as Staphylococcus epidermidis oup.comnih.gov

Penicillin-resistant and erythromycin-resistant Streptococcus pneumoniae oup.comoup.comnih.gov

Vancomycin-resistant Enterococcus faecium (VRE) oup.comnih.govaafp.org

While generally effective, susceptibility rates can vary geographically and among specific isolates. For instance, a study of clinical isolates in Taiwan, where the agent was not in clinical use, found non-susceptibility rates of 31% for MRSA and 66% for vancomycin-resistant E. faecium. nih.gov As noted previously, most Enterococcus faecalis isolates, including vancomycin-resistant strains, are intrinsically resistant. nih.govnih.gov

In vitro pharmacodynamic models and checkerboard arrays have explored combining quinupristin-dalfopristin with other antibiotics to enhance activity against MDR strains. Against vancomycin-resistant enterococci, synergistic inhibition was most frequently observed when combined with doxycycline (B596269). researchgate.netasm.org Synergism has also been noted against some strains of E. faecalis when combined with ampicillin or glycopeptides. researchgate.netasm.org

Multi-Drug Resistant OrganismQuinupristin-Dalfopristin MIC (μg/L)
Methicillin-Resistant S. aureus (MRSA) ≤ 2
Methicillin-Resistant S. epidermidis ≤ 2
Penicillin-Resistant S. pneumoniae ≤ 1
Erythromycin-Resistant S. pyogenes ≤ 1
Vancomycin-Resistant E. faecium (vanA) ≤ 2
Vancomycin-Resistant E. faecalis Generally > 2 (Resistant)

This table displays the typical Minimum Inhibitory Concentration (MIC) values of quinupristin-dalfopristin against various multi-drug resistant Gram-positive bacteria. Data sourced from Lamp et al. (1999) nih.gov.

Chemical Synthesis and Structure Activity Relationships of Dalfopristin

Semi-Synthetic Derivation from Natural Streptogramins

Dalfopristin (B1669780) is not a naturally occurring compound; it is a derivative of a group A streptogramin antibiotic produced by fermentation. wikipedia.orgg-bio.com.cn The specific natural precursor for dalfopristin is Pristinamycin (B1678112) IIA, which is also known by other names such as Ostreogyrcin A and Virginiamycin M1. wikipedia.orgg-bio.com.cnresearchgate.net Pristinamycin IIA is a polyunsaturated macrolactone produced by the bacterium Streptomyces pristinaespiralis. google.com The semi-synthetic process involves chemically modifying this natural scaffold to produce dalfopristin, which possesses improved characteristics compared to its parent compound. oup.com This strategic modification is central to its efficacy, particularly when used in combination with a group B streptogramin like quinupristin (B39894). researchgate.net

Synthetic Methodologies and Improvements

The conversion of Pristinamycin IIA to dalfopristin involves a two-step chemical process. The key transformations are the addition of a sulfur-containing side chain and its subsequent oxidation.

The synthesis of dalfopristin from pristinamycin IIA is initiated by a stereoselective Michael-type addition reaction. wikipedia.org This type of conjugate addition is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction in organic chemistry. nih.govnih.gov In the case of dalfopristin synthesis, the reaction involves the addition of 2-diethylaminoethanethiol to the conjugated double bond located within the dehydroproline ring of the pristinamycin IIA molecule. wikipedia.org The stereoselectivity of this addition is crucial for ensuring the correct three-dimensional arrangement of the final molecule, which is essential for its biological activity.

Following the Michael addition of the thiol, the resulting sulfide (B99878) intermediate is oxidized to form the corresponding sulfone. wikipedia.org The oxidation of sulfides to sulfones is a common transformation in organic synthesis, and various methods exist to achieve this. organic-chemistry.orgresearchgate.netresearchgate.net

Early methods for the synthesis of dalfopristin employed a combination of sodium periodate (B1199274) and ruthenium dioxide to directly oxidize the sulfur derivative. wikipedia.org However, this method was later improved to enhance the yield for large-scale production. The preferred industrial method now utilizes hydrogen peroxide as the oxidant in the presence of a sodium tungstate (B81510) catalyst in a two-phase medium. wikipedia.org This improved process offers a higher yield and is more efficient for manufacturing purposes. wikipedia.org

Table 1: Comparison of Oxidation Methods for Dalfopristin Synthesis

MethodReagentsKey CharacteristicsReference
Initial MethodSodium periodate, Ruthenium dioxideDirectly oxidizes the sulfide intermediate to a sulfone. wikipedia.org
Improved Method (Large Scale)Hydrogen peroxide, Sodium tungstateResults in an improved yield; the method of choice for large-scale production. wikipedia.org

Structural Modifications and their Impact on Biological Activity

The specific chemical modifications that convert Pristinamycin IIA into dalfopristin have a profound impact on the molecule's biological function.

The defining structural feature of dalfopristin is the diethylaminoethylsulfonyl group attached to the pristinamycin IIA core. oup.com This functional group is critical for the drug's mechanism of action and its synergistic relationship with group B streptogramins, such as quinupristin. oup.com

Individually, streptogramin components typically exhibit bacteriostatic activity, meaning they inhibit bacterial growth. oup.com However, when dalfopristin (a group A streptogramin) is combined with quinupristin (a group B streptogramin), the result is a powerful synergistic and often bactericidal effect. oup.comnih.gov The mechanism for this synergy involves the binding of both components to the 50S subunit of the bacterial ribosome. wikipedia.orgresearchgate.net The initial binding of dalfopristin induces a conformational change in the ribosome. wikipedia.orgresearchgate.net This altered conformation significantly increases the binding affinity of quinupristin, by approximately 100-fold. researchgate.net The stable drug-ribosome complex formed by both molecules effectively blocks protein synthesis, leading to bacterial cell death. wikipedia.org

Furthermore, the tertiary amine within the diethylaminoethyl group provides a basic site that can be protonated to form a salt. Dalfopristin is prepared and marketed as a mesylate salt (methanesulfonate). wikipedia.org The formation of a salt, such as the mesylate, is a common strategy in pharmaceutical chemistry to improve the aqueous solubility, stability, and handling of a drug substance, facilitating its formulation for administration.

Table 2: Summary of Dalfopristin's Key Structural Features and Their Functional Impact

Structural FeaturePrecursor MoleculeImpact on Biological/Chemical PropertiesReference
Macrolactone CorePristinamycin IIAProvides the fundamental scaffold for binding to the bacterial ribosome. wikipedia.orgoup.com
Diethylaminoethylsulfonyl GroupAdded via semi-synthesisInduces a conformational change in the ribosome, enabling synergistic binding with quinupristin. Alters hydrophobicity and provides a site for salt formation. wikipedia.orgoup.comresearchgate.net
Mesylate Salt FormFormed with methanesulfonic acidImproves aqueous solubility and allows for pharmaceutical formulation. wikipedia.org

Structure-Activity Relationship (SAR) Studies of Dalfopristin and its Analogues

The development and optimization of dalfopristin and its analogues have been guided by extensive structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the chemical features essential for ribosomal binding and antibacterial efficacy, as well as in designing novel derivatives with improved properties, such as enhanced potency and the ability to overcome resistance mechanisms.

Correlating Chemical Structure with Ribosomal Binding and Inhibition

Dalfopristin is a member of the streptogramin A group of antibiotics, which are polyunsaturated macrolactones. nih.gov Its chemical scaffold provides a number of sites that have been subjected to modification to probe their importance in biological activity.

The hydroxyl group at position 13 of pristinamycin IIA, the natural precursor to dalfopristin, is absolutely essential for its antibiotic activity. nih.gov This functional group forms a critical hydrogen bond with G2505 of the 23S rRNA, anchoring the drug in its binding site. nih.gov The significance of this hydroxyl group is further underscored by the primary mechanism of resistance to streptogramin A antibiotics, which involves its acetylation by virginiamycin acetyltransferase (Vat) enzymes. researchgate.netnih.gov This modification prevents the hydrogen bond formation, leading to a significant reduction in ribosomal affinity and consequently, antibacterial efficacy. researchgate.net

The water-soluble derivative, dalfopristin, was synthesized from pristinamycin IIA through a Michael addition of aminothiols to the dehydroproline ring, followed by oxidation to the sulfone. nih.gov This modification enhances the pharmaceutical properties of the molecule without compromising its core antibacterial activity.

SAR studies have also explored modifications at other positions of the streptogramin A scaffold. For instance, reduction of the carbonyl function at position 15 has been shown to be tolerated, with the resulting analogues retaining their biological properties. nih.gov In contrast, the integrity of the macrocyclic lactone ring is indispensable for activity. nih.gov

Recent research has focused on creating analogues that can overcome Vat-mediated resistance. By introducing modifications at previously unexplored positions on the dalfopristin scaffold, researchers have developed novel group A streptogramins with potent activity against resistant strains. These structure-guided design efforts have led to compounds that not only evade acetylation but also exhibit improved antimicrobial activity.

Below is a table summarizing the antibacterial activity of Dalfopristin in combination with Quinupristin (Synercid) against various bacterial strains, providing a baseline for the activity of the parent compound.

Bacterial StrainMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (methicillin-susceptible)0.51
Staphylococcus aureus (methicillin-resistant)0.51
Streptococcus pneumoniae0.51
Enterococcus faecium (vancomycin-susceptible)12
Enterococcus faecium (vancomycin-resistant)12

Data compiled from publicly available in vitro susceptibility data for the Quinupristin/Dalfopristin combination.

Computational Approaches to SAR (e.g., Molecular Docking, Spectral Data-Activity Relationship (SDAR))

Computational methods are increasingly being employed to rationalize the SAR of antibiotics and to guide the design of new derivatives. While specific, detailed molecular docking and SDAR studies on a wide range of dalfopristin analogues are not extensively reported in publicly available literature, the principles of these techniques can be applied to understand its interaction with the ribosome.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of dalfopristin, docking studies can be used to model its interaction with the 50S ribosomal subunit. The crystal structure of dalfopristin in complex with the ribosome provides a starting point for these simulations. nih.gov

Docking studies can help to:

Visualize and analyze the binding pose of dalfopristin and its analogues within the PTC. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity.

Predict the binding affinities of novel dalfopristin analogues. By computationally introducing modifications to the dalfopristin scaffold, researchers can estimate the effect of these changes on the binding energy and prioritize the synthesis of compounds with the most favorable predicted affinities.

Understand resistance mechanisms. Docking simulations can be used to model how modifications to the ribosome, such as mutations in the 23S rRNA, or enzymatic modification of the drug, like acetylation of the hydroxyl group, affect the binding of dalfopristin. This can provide insights into the structural basis of resistance and guide the design of new analogues that are less susceptible to these mechanisms.

Spectral Data-Activity Relationship (SDAR):

Spectral Data-Activity Relationship (S-SAR) is a novel quantitative structure-activity relationship (QSAR) model that utilizes spectral descriptors derived from various analytical techniques (e.g., NMR, IR, Mass Spectrometry) to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com This approach offers an alternative to traditional QSAR methods that rely on calculated molecular descriptors.

Acquiring spectral data for a series of dalfopristin analogues with known ribosomal binding affinities or antibacterial activities.

Converting the spectral data into numerical descriptors that capture the key features of each spectrum.

Developing a mathematical model that correlates these spectral descriptors with the biological activity data.

The resulting SDAR model could then be used to predict the activity of new, unsynthesized analogues based on their predicted spectral data. This could potentially accelerate the discovery of novel dalfopristin derivatives with improved properties. The strength of SDAR lies in its ability to capture subtle electronic and conformational differences between molecules that may not be fully represented by traditional 2D or 3D descriptors, providing a more holistic view of the structure-activity landscape.

Biochemical Interactions and Pharmacodynamic Research

Interaction with Cytochrome P450 Enzyme System

Dalfopristin (B1669780), as a component of the quinupristin (B39894)/dalfopristin combination, significantly interacts with the cytochrome P450 (CYP) enzyme system, a critical pathway for the metabolism of many drugs. This interaction is primarily centered on the inhibition of the CYP3A4 isoenzyme.

Inhibition of CYP3A4 Enzyme Pathway: in vitro and Mechanistic Studies

In vitro studies have demonstrated that the combination of quinupristin and dalfopristin is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.gov This inhibition is considered a significant factor in potential drug-drug interactions. The mechanism of inhibition is related to the ability of the drug to interfere with the metabolic activity of the CYP3A4 enzyme, which is responsible for the oxidative metabolism of a wide range of xenobiotics, including many therapeutic agents.

Implications for Co-administration with Other Substrates of CYP3A4 (mechanistic understanding)

The inhibition of the CYP3A4 enzyme pathway by dalfopristin has significant implications for the co-administration of other drugs that are also substrates for this enzyme. When dalfopristin is present, the metabolism of these co-administered drugs can be significantly reduced, leading to an increase in their plasma concentrations and a potential for increased therapeutic effects or toxicity. drugbank.comdrugbank.com

A notable example of this interaction is observed with the immunosuppressant drug cyclosporine. nih.gov Cyclosporine is extensively metabolized by CYP3A4. When co-administered with quinupristin/dalfopristin, the inhibition of CYP3A4 leads to a marked increase in cyclosporine blood concentrations. nih.gov In one reported case, a patient's cyclosporine levels tripled within three days of initiating therapy with quinupristin/dalfopristin, necessitating a significant reduction in the cyclosporine dosage. nih.gov This interaction is a direct consequence of the inhibition of cyclosporine's metabolic clearance. The area under the concentration-time curve (AUC) for cyclosporine has been observed to increase by a range of 5-222% when co-administered with quinupristin/dalfopristin. nih.gov

This mechanistic understanding underscores the importance of careful monitoring of plasma concentrations of any CYP3A4 substrate administered concurrently with dalfopristin. The interaction is not limited to cyclosporine and can be anticipated with a wide range of other drugs that rely on CYP3A4 for their metabolism. A selection of drugs predicted to have increased plasma levels when co-administered with quinupristin/dalfopristin is presented in the table below.

Drug ClassExamples
Anti-HIV drugs Delavirdine, indinavir, nevirapine, ritonavir
Antineoplastic drugs Docetaxel, paclitaxel, vinca (B1221190) alkaloids
Benzodiazepines Diazepam, midazolam
Calcium channel blockers Diltiazem, nifedipine, verapamil
HMG-CoA reductase inhibitors (statins) Lovastatin
Immunosuppressive drugs Cyclosporine, tacrolimus
Corticosteroids Methylprednisolone
Others Carbamazepine, disopyramide, lidocaine, quinidine

This table is not all-inclusive and provides representative examples. nih.gov

Metabolite Activity and Contribution to Antimicrobial Effect (non-human relevant)

The synergistic action of streptogramins is a key feature of their antimicrobial activity. Dalfopristin (a streptogramin A) and quinupristin (a streptogramin B) bind to different sites on the bacterial 50S ribosomal subunit, cooperatively inhibiting protein synthesis. sgul.ac.uk The active metabolite of dalfopristin, pristinamycin (B1678112) IIA, as a streptogramin A component, is expected to participate in this synergistic interaction, thus contributing to the bactericidal activity of the combination.

Pharmacodynamic Modeling and Analytical Considerations in Research

Utilization of Data Below Analytical Limit of Quantitation (BLQ) in Pharmacokinetic/Pharmacodynamic (PK/PD) Research Models

In pharmacokinetic and pharmacodynamic (PK/PD) modeling, the handling of data points that fall below the lower limit of quantitation (BLQ) of an analytical assay is a significant consideration. Traditionally, these data points have often been discarded or replaced with an arbitrary value such as zero or half of the limit of quantitation. researchgate.netnih.gov However, these approaches can introduce bias into the PK/PD models and lead to inaccurate parameter estimates. nih.govsgul.ac.uk

More sophisticated methods for handling BLQ data are now being employed in research to improve the accuracy and predictive power of PK/PD models. researchgate.netnih.govut.ee These methods treat BLQ data as censored observations, acknowledging that the true concentration is somewhere between zero and the limit of quantitation. By incorporating this information into the modeling process, a more robust estimation of pharmacokinetic parameters, such as clearance and volume of distribution, can be achieved.

Analytical Methods for Quantification in Research Samples (e.g., HPLC-UV, UPLC-MS/MS)

Accurate quantification of dalfopristin in biological matrices is essential for pharmacokinetic and pharmacodynamic research. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are two powerful analytical techniques commonly used for this purpose.

A specific HPLC method has been developed for the simultaneous determination of quinupristin, dalfopristin, and their main metabolites in human plasma. This method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase HPLC. Dalfopristin and its metabolite, pristinamycin IIA, are detected by UV spectrophotometry. This method has been validated and demonstrates good recovery and low limits of quantitation, making it suitable for research applications.

Validated HPLC-UV Method Parameters for Dalfopristin

ParameterValue
Analyte Dalfopristin (RP 54476)
Metabolite Pristinamycin IIA (RP 12536)
Detection Method UV
Limit of Quantitation 0.025 mg/L
Validated Concentration Range 0.025 - 5.000 mg/L

Data from a specific HPLC method for simultaneous determination.

UPLC-MS/MS offers even greater sensitivity and selectivity compared to HPLC-UV. This technique couples the high-resolution separation capabilities of UPLC with the precise mass detection of tandem mass spectrometry. While a specific UPLC-MS/MS method for dalfopristin was not detailed in the available search results, the general principles of such a method would involve:

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.

Chromatographic Separation: Use of a UPLC system with a suitable column (e.g., C18) to separate dalfopristin from other components in the sample.

Mass Spectrometric Detection: Ionization of the dalfopristin molecules and detection of specific parent and daughter ions using a tandem mass spectrometer. This allows for highly selective and sensitive quantification.

The development and validation of such analytical methods are guided by regulatory standards to ensure their accuracy, precision, and reliability for use in research and clinical studies.

Future Directions and Research Opportunities

Development of Novel Dalfopristin (B1669780) Analogs with Enhanced Activity or Overcoming Resistance

The development of novel dalfopristin analogs is a critical strategy to combat the threat of resistance. Research in this area is guided by detailed structure-activity relationship (SAR) studies, which aim to identify modifications to the dalfopristin scaffold that can improve its antibacterial properties or allow it to evade resistance mechanisms. nih.gov

One of the primary mechanisms of resistance to dalfopristin is enzymatic inactivation by virginiamycin acetyltransferases (Vat), such as VatD. nih.gov Structural studies of the VatD-dalfopristin complex have revealed that the enzyme transfers an acetyl group to the sole hydroxyl group on the dalfopristin molecule. nih.gov This detailed molecular understanding provides a roadmap for designing new analogs. By modifying the drug at or near this site of enzymatic action, it may be possible to create derivatives that are no longer recognized by the acetyltransferase enzyme, thereby restoring activity against resistant strains. The structure of the enzyme-drug complex can be used to predict positions where steric hindrance could be introduced to preclude enzyme binding. nih.gov

The synthesis of dalfopristin itself is a semi-synthetic process starting from pristinamycin (B1678112) IIA. wikipedia.org This foundational chemistry can be adapted to introduce new functional groups. For instance, SAR studies on other complex natural products have shown that the addition of different cycloalkane or polar pendant groups can significantly alter biological activity. nih.gov Similar strategies could be applied to dalfopristin, with the goal of enhancing its binding affinity to the ribosome or improving its pharmacokinetic properties. The oxazole (B20620) ring within dalfopristin's structure is a key feature, and its bioisosteric replacement or modification could lead to analogs with improved potency or metabolic stability. rsc.org

Research ApproachObjectiveRationaleKey Findings/Potential
Structure-Guided Design Circumvent enzymatic inactivationModify dalfopristin at the site of acetylation by Vat enzymes.Based on the VatD-dalfopristin crystal structure, new analogs can be designed to sterically hinder enzyme binding, overcoming a key resistance mechanism. nih.gov
SAR Studies Enhance potency and spectrumSystematically modify different parts of the dalfopristin molecule and assess the impact on antibacterial activity.Altering functional groups, such as the addition of polar moieties, could improve ribosomal binding affinity or cellular uptake. nih.gov
Synthetic Chemistry Create novel scaffoldsUse the semi-synthetic route from pristinamycin IIA as a starting point for more significant chemical modifications.Developing new chemical reactions could lead to entirely new classes of streptogramin A analogs with unique properties. wikipedia.org

Investigation of Dalfopristin's Mechanism Against Emerging Resistance Mechanisms

While dalfopristin, particularly in combination with quinupristin (B39894), remains effective against many pathogens, bacteria have evolved several mechanisms to resist its action. patsnap.comnih.gov Understanding these mechanisms at a molecular level is crucial for predicting and overcoming future resistance trends. The primary resistance strategies include enzymatic modification, active efflux of the drug, and alteration of the ribosomal target site. nih.govoup.comcapes.gov.br

Enzymatic Inactivation: The most well-characterized mechanism is the inactivation of dalfopristin by streptogramin A acetyltransferases, encoded by genes such as vat(D) and vat(E). nih.govasm.org These enzymes, particularly VatD, catalyze the transfer of an acetyl group from acetyl-coenzyme A to the O-18 hydroxyl group of dalfopristin. nih.gov This modification prevents the drug from binding effectively to the ribosome. Structural analysis has shown that the imidazole (B134444) moiety of a conserved histidine residue (His-82) in the enzyme's active site is a major determinant of this catalytic activity. nih.gov Future research will likely focus on identifying inhibitors of these Vat enzymes to be used as co-therapies with dalfopristin.

Active Efflux: Another significant resistance mechanism involves ATP-binding cassette (ABC) transporters, which function as efflux pumps. oup.comasm.org Genes such as vga(A) and vga(B) encode these proteins, which actively transport streptogramin A antibiotics out of the bacterial cell, reducing the intracellular concentration below the therapeutic threshold. oup.com Investigating the specific interactions between dalfopristin and these ABC transporters could reveal ways to block their function, for example, by developing competitive inhibitors for the pump.

Target Site Modification: Although less common for dalfopristin compared to other ribosome-targeting antibiotics, mutations in the 23S rRNA at or near the dalfopristin binding site can reduce drug affinity and confer resistance. patsnap.com Detailed investigation into the prevalence and specific nature of such mutations in clinical isolates is an ongoing need.

Resistance MechanismMolecular BasisKey Genes/ProteinsImpact on Dalfopristin
Enzymatic Modification Acetylation of the dalfopristin molecule prevents ribosomal binding.vat(A), vat(B), vat(C), vat(D), vat(E)Inactivation of the drug. nih.govoup.comasm.org
Active Efflux ATP-dependent pumps remove the drug from the bacterial cytoplasm.vga(A), vga(B)Reduced intracellular drug concentration. oup.com
Target Alteration Mutations in the 23S rRNA component of the 50S ribosomal subunit.23S rRNADecreased binding affinity of dalfopristin to its target. patsnap.com

Advanced Structural Biology Studies of Dalfopristin-Ribosome Complexes

The elucidation of the three-dimensional structure of dalfopristin bound to the bacterial ribosome has been fundamental to understanding its mechanism of action. nih.gov Techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided atomic-level insights into how dalfopristin and quinupristin interact with the 50S ribosomal subunit. nih.govnih.govharvard.edu

Crystal structures of the 50S subunit from Deinococcus radiodurans in complex with both dalfopristin and quinupristin have revealed their precise binding sites within the peptidyl transferase center (PTC). nih.govresearchgate.net Dalfopristin binds near the A- and P-sites of the PTC, interfering with the positioning of tRNA molecules. nih.gov Quinupristin binds nearby in the ribosomal exit tunnel. nih.gov A key finding from these structural studies is the molecular basis for the synergy between the two compounds: the binding of dalfopristin induces a conformational change in the ribosome that increases the binding affinity of quinupristin by approximately 100-fold. researchgate.netwikipedia.org This cooperative binding leads to a stable drug-ribosome complex that effectively halts protein synthesis. wikipedia.org

The advent of cryo-EM has revolutionized structural biology, allowing for the study of large, complex, and heterogeneous assemblies like the ribosome at near-atomic resolutions without the need for crystallization. harvard.edumpg.de Cryo-EM studies have confirmed the binding sites of streptogramins and other antibiotics in ribosomes from various species, including pathogenic organisms like Enterococcus faecalis and Staphylococcus aureus. researchgate.netnih.gov These studies are crucial because they can reveal species-specific differences in the ribosome that could be exploited for the design of more selective antibiotics. nih.govresearchgate.net

Future structural studies will likely focus on:

High-resolution cryo-EM structures of dalfopristin bound to ribosomes from a wider range of clinically relevant, drug-resistant pathogens.

Time-resolved crystallography or cryo-EM to capture snapshots of the ribosome at different stages of inhibition by dalfopristin, providing a more dynamic picture of its mechanism.

Structural analysis of ribosomes containing resistance mutations or modifications to understand precisely how these changes prevent dalfopristin binding.

Exploration of Synergistic Combinations Beyond Quinupristin (at a molecular/biochemical level)

The synergistic partnership between dalfopristin (a streptogramin A) and quinupristin (a streptogramin B) is the cornerstone of their potent bactericidal activity. aafp.org However, the rise of resistance prompts the exploration of novel synergistic combinations with other classes of antibiotics. The goal is to identify pairings that can restore efficacy against resistant strains or prevent the emergence of resistance. oup.com

Several studies have investigated the in vitro interactions between quinupristin-dalfopristin and other antimicrobials, with varying results depending on the bacterial species.

Cell-Wall Active Agents: Combinations with β-lactams have shown additive or synergistic activity against some strains of Staphylococcus aureus, including those with constitutive resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics. oup.comnih.gov Similarly, synergy has been observed with vancomycin (B549263) against vancomycin-resistant Enterococcus faecium (VREF). nih.govnih.gov The molecular basis for this synergy is likely complex. One hypothesis is that inhibition of cell wall synthesis by agents like vancomycin may increase the permeability of the bacterial cell to dalfopristin, leading to higher intracellular concentrations and enhanced ribosome inhibition.

Other Protein Synthesis Inhibitors: Combining quinupristin-dalfopristin with doxycycline (B596269) has been shown to prevent the development of resistance in VREF. oup.com

Antagonism: It is important to note that not all combinations are beneficial. Antagonism has been observed when combining quinupristin-dalfopristin with bactericidal agents like vancomycin, cefepime, and ciprofloxacin (B1669076) against certain S. aureus strains. nih.gov This suggests that the inhibition of protein synthesis by dalfopristin may interfere with the bactericidal mechanisms of other drugs that require active cell growth or protein synthesis.

Future research at the molecular and biochemical level should aim to elucidate the precise mechanisms underlying these synergistic or antagonistic interactions. This could involve detailed studies on drug uptake, ribosomal binding in the presence of multiple agents, and the impact on global metabolic and regulatory pathways within the bacterium.

Application of Computational Chemistry and AI in Dalfopristin Research

The availability of high-resolution structural data for dalfopristin complexed with both its ribosomal target and resistance enzymes opens the door for the application of powerful computational methods. nih.govnih.gov Computational chemistry and artificial intelligence (AI) are poised to accelerate the discovery and design of next-generation dalfopristin-based therapies.

Structure-Based Drug Design (SBDD): Using the crystal structures of the dalfopristin-ribosome complex, computational chemists can perform molecular docking studies. nih.gov These simulations can virtually screen large libraries of chemical compounds to identify novel molecules that are predicted to bind tightly to the dalfopristin binding site. Furthermore, the existing dalfopristin molecule can be modified in silico to explore new interactions with ribosomal RNA or amino acid residues, with the goal of designing analogs with higher affinity.

Overcoming Resistance: The structure of dalfopristin bound to the VatD resistance enzyme is a particularly valuable tool for computational approaches. nih.gov Researchers can use this structure to design analogs that are sterically or electronically incompatible with the enzyme's active site while retaining strong binding to the ribosome. This rational design approach is far more efficient than traditional trial-and-error chemical synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the dalfopristin-ribosome interaction. These simulations model the movements of atoms over time, offering insights into the conformational changes that dalfopristin induces in the ribosome and helping to explain the allosteric mechanism of synergy with quinupristin.

Artificial Intelligence and Machine Learning: AI and machine learning (ML) models can be trained on existing SAR data from dalfopristin and other streptogramin analogs. nih.gov These models can learn the complex relationships between chemical structures and antibacterial activity. Once trained, they can predict the potency of novel, computationally designed analogs before they are synthesized, helping to prioritize the most promising candidates for laboratory testing.

Computational MethodApplication in Dalfopristin ResearchPotential Outcome
Molecular Docking Screen virtual compound libraries against the dalfopristin binding site on the ribosome.Identification of novel scaffolds for development as streptogramin A antibiotics.
Structure-Based Design In silico modification of dalfopristin to disrupt binding to resistance enzymes (e.g., VatD) while maintaining ribosomal affinity.Design of novel dalfopristin analogs that can overcome known resistance mechanisms. nih.gov
Molecular Dynamics (MD) Simulate the dynamic interactions and conformational changes of the ribosome upon dalfopristin binding.Deeper understanding of the mechanism of action and the basis of synergy with quinupristin.
AI/Machine Learning Train models on SAR data to predict the activity of new, unsynthesized dalfopristin analogs.Accelerated discovery cycle by prioritizing the most promising drug candidates for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and stability of dalfopristin (mesylate) in experimental formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used to assess purity, while stability studies under varying pH (3–9), temperature (4–40°C), and light exposure conditions are recommended. For mesylate salt formulations, ion-pair chromatography can resolve degradation products, such as free dalfopristin or sulfonic acid derivatives . Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) should follow ICH guidelines to predict shelf-life .

Q. How is the synergistic mechanism of dalfopristin (mesylate) and quinupristin quantified in vitro?

  • Methodological Answer : The fractional inhibitory concentration index (FICI) is calculated using checkerboard assays with serial dilutions of both compounds. A FICI ≤0.5 indicates synergy. Time-kill curves (0–24 hours) against Staphylococcus aureus or Enterococcus faecium further validate bactericidal synergy. Ensure standardized inoculum preparation (e.g., 0.5 McFarland) and cation-adjusted Mueller-Hinton broth for reproducibility .

Q. What are the standard protocols for synthesizing dalfopristin (mesylate) and ensuring batch-to-batch consistency?

  • Methodological Answer : Semi-synthetic modification of virginiamycin M involves mesylation under anhydrous conditions (e.g., methanesulfonic acid in dimethylformamide). Critical quality attributes include residual solvent levels (≤500 ppm DMF) and sulfate ash (<0.1%). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are required for structural confirmation, with ≥95% purity thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in minimum inhibitory concentration (MIC) values for dalfopristin (mesylate) across different bacterial strains or study models?

  • Methodological Answer : Discrepancies often arise from variations in inoculum density, growth media (e.g., CAMHB vs. RPMI), or resistance mechanisms (e.g., vat genes in Staphylococci). Conduct parallel assays with reference strains (e.g., ATCC 29213) and clinical isolates. Genotypic profiling (PCR for vatD/E genes) and efflux pump inhibition assays (using carbonyl cyanide m-chlorophenylhydrazone) clarify resistance pathways .

Q. What experimental strategies optimize the dalfopristin-quinupristin ratio for enhanced efficacy against multidrug-resistant Gram-positive pathogens?

  • Methodological Answer : Iterative in vitro pharmacodynamic modeling (e.g., hollow-fiber systems) tests ratios beyond the standard 70:30 (w/w). Monitor AUC/MIC ratios for dose optimization. For in vivo validation, murine thigh infection models with neutropenic mice provide PK/PD correlations. Use LC-MS/MS to measure tissue penetration and protein binding (>90% expected) .

Q. How do mesylate counterions influence the solubility and bioavailability of dalfopristin in preclinical models?

  • Methodological Answer : Mesylate salts improve aqueous solubility via ionizable sulfonate groups. Compare pharmacokinetic parameters (Cmax, Tmax, AUC) in rodent models using mesylate vs. alternative salts (e.g., hydrochloride). Solubility studies in biorelevant media (FaSSIF/FeSSIF) simulate gastrointestinal conditions. Molecular dynamics simulations predict salt dissociation rates .

Q. What are the challenges in isolating dalfopristin (mesylate) from the quinupristin-dalfopristin complex for independent mechanistic studies?

  • Methodological Answer : Chromatographic separation (e.g., reverse-phase HPLC with C18 columns and acetonitrile gradients) is required. Confirm identity via high-resolution MS and <sup>13</sup>C NMR. Note that isolated dalfopristin may lack synergistic activity; validate using ATPase inhibition assays (targeting bacterial ribosome) and compare with the intact complex .

Methodological Considerations for Data Interpretation

  • Handling Resistance Data : Use whole-genome sequencing to identify mutations in ribosomal proteins (e.g., rplC or rplV) or acetyltransferase genes (vat) post-exposure to dalfopristin .
  • In Vivo/In Vitro Discrepancies : Adjust dosing regimens based on protein binding and tissue distribution data. For example, higher doses may be needed in pulmonary infections due to poor lung penetration .

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